molecular formula C12H18N2O4S2 B11257128 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

Cat. No.: B11257128
M. Wt: 318.4 g/mol
InChI Key: QEPHGANOMNLBKD-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydroquinoline ring system substituted with methanesulfonyl and ethanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide typically involves multiple steps. One common method includes the initial formation of the tetrahydroquinoline ring, followed by the introduction of the methanesulfonyl group. The final step involves the sulfonation of the ethane chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products are of interest for further chemical modifications and applications in different fields.

Scientific Research Applications

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes in microorganisms or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline: This compound shares the tetrahydroquinoline ring and methanesulfonyl group but lacks the ethanesulfonamide moiety.

    N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide: This compound has a similar structure but includes a thiophene ring instead of an ethane chain.

Uniqueness

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide is unique due to the combination of the tetrahydroquinoline ring, methanesulfonyl group, and ethanesulfonamide moiety This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds

Properties

Molecular Formula

C12H18N2O4S2

Molecular Weight

318.4 g/mol

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanesulfonamide

InChI

InChI=1S/C12H18N2O4S2/c1-3-20(17,18)13-11-7-6-10-5-4-8-14(12(10)9-11)19(2,15)16/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

QEPHGANOMNLBKD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1

Origin of Product

United States

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